molecular formula C21H23N5O2 B5629669 1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanone

1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanone

Cat. No. B5629669
M. Wt: 377.4 g/mol
InChI Key: NQLKKCUJPCNFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multistep reactions, starting from simple precursors to gradually build up the desired structure. While specific literature on this compound is scarce, the synthesis of related compounds, such as enaminones and their analogues, demonstrates the potential for intricate hydrogen-bonding patterns and the use of secondary amines and carbonyl groups to establish key structural features (Balderson et al., 2007). Such methodologies may be applicable to the synthesis of the target compound, emphasizing the role of strategic functional group placement and reaction conditions in achieving complex molecular architectures.

Molecular Structure Analysis

The molecular structure of complex organic compounds is often characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods reveal the compound's conformation, bonding patterns, and electronic structure, providing insights into its reactivity and properties. For example, the study of similar structures has shown the importance of intra- and intermolecular hydrogen bonding in stabilizing molecular conformations and influencing solid-state arrangements (Govindhan et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of a compound like 1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanone can be influenced by its functional groups. Enaminones and their derivatives, for instance, participate in various chemical reactions, including nucleophilic addition and cycloaddition, due to their electron-rich double bonds and the presence of amine and ketone functionalities (Attaby et al., 2006). These reactions enable the synthesis of heterocyclic compounds and the modification of the molecule for specific applications.

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and boiling point, are crucial for their handling and application in various fields. These properties are determined by the molecular structure, which dictates interactions with solvents and other molecules. Studies on similar compounds provide valuable data for predicting the behavior of the compound in different environments and for its purification and characterization processes.

Chemical Properties Analysis

The chemical properties of the compound, including acidity, basicity, and reactivity towards other chemical agents, are defined by its molecular structure. The presence of functional groups such as amines, ketones, and heterocyclic rings contributes to the compound's chemical behavior, influencing its stability, reactivity, and potential applications in synthesis and industry. For instance, the synthesis and reactivity of pyrrolidine and piperidine derivatives underscore the impact of ring size and substituents on chemical properties (Boto et al., 2001).

properties

IUPAC Name

1-(1-methylpyrrol-2-yl)-2-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-24-11-4-6-18(24)19(27)21(28)25-12-7-16(8-13-25)20-23-10-14-26(20)15-17-5-2-3-9-22-17/h2-6,9-11,14,16H,7-8,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLKKCUJPCNFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanone

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